molecular formula C10H8F2O3 B3033992 2-(4-Acetylphenyl)-2,2-difluoroacetic acid CAS No. 1308915-16-3

2-(4-Acetylphenyl)-2,2-difluoroacetic acid

Cat. No.: B3033992
CAS No.: 1308915-16-3
M. Wt: 214.16 g/mol
InChI Key: NTEXUINTPQGRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylphenyl)-2,2-difluoroacetic acid is an organic compound that features a phenyl ring substituted with an acetyl group and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-acetylphenylboronic acid with difluoroacetic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an aqueous-organic solvent mixture, often with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(4-Carboxyphenyl)-2,2-difluoroacetic acid.

    Reduction: 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Acetylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2,2-difluoroacetic acid
  • 2-(4-Chlorophenyl)-2,2-difluoroacetic acid
  • 2-(4-Bromophenyl)-2,2-difluoroacetic acid

Uniqueness

2-(4-Acetylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both an acetyl group and a difluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds with different substituents on the phenyl ring .

Properties

IUPAC Name

2-(4-acetylphenyl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-6(13)7-2-4-8(5-3-7)10(11,12)9(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEXUINTPQGRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the above-described scheme, 2-(4-acetylphenyl)-2,2-difluoroacetic acid ethyl ester (Compound 2e; 436.0 mg, 1.8 mmol) and 1N NaOH solution (3.0 mL) were put into an eggplant flask, and the mixture was stirred at 100° C. for 1.5 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(4-acetylphenyl)-2,2-difluoroacetic acid (Compound 4e) was obtained with a yield of 96%.
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436 mg
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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